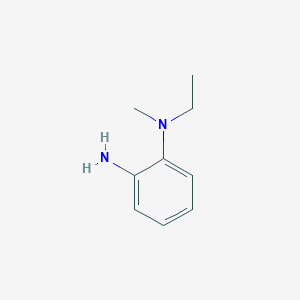

N1-ethyl-N1-methylbenzene-1,2-diamine

描述

N1-ethyl-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, where the benzene ring is substituted with ethyl and methyl groups on the nitrogen atoms of the diamine structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions

N1-ethyl-N1-methylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the alkylation of benzene-1,2-diamine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the amine groups, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions

N1-ethyl-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce halogen atoms onto the benzene ring .

科学研究应用

Chemistry

N1-ethyl-N1-methylbenzene-1,2-diamine serves as a crucial building block in organic synthesis. It is utilized in:

- Preparation of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds.

- Reagent in Chemical Reactions : The compound can participate in various reactions including oxidation, reduction, and electrophilic aromatic substitution .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms nitroso or nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts to amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Electrophilic Substitution | Introduces substituents onto the benzene ring | Bromine or chlorine with Lewis acid |

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its applications include:

- Synthesis of Biologically Active Molecules : It is used in the development of pharmaceuticals and other therapeutic agents.

- Investigating Biological Pathways : The compound's ability to interact with enzymes and receptors provides insights into biochemical pathways and cellular processes .

Medicine

Research is ongoing to explore the medicinal properties of this compound:

- Drug Development : It serves as an intermediate in the synthesis of drugs targeting various diseases.

- Potential Therapeutic Applications : Studies focus on its efficacy and safety profile in drug formulations .

Industry

The industrial applications of this compound include:

- Production of Dyes and Pigments : The compound is utilized in manufacturing colorants used in textiles and coatings.

- Manufacture of Polymers : Its role as a chemical intermediate aids in producing various polymeric materials .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as a precursor for synthesizing angiotensin II receptor antagonists. The compound facilitated the formation of key intermediates required for drug activity against hypertension.

Case Study 2: Dye Production

In an industrial setting, this compound was employed to produce a range of azo dyes. Its unique chemical structure allowed for enhanced color stability and vibrancy compared to traditional dye precursors.

作用机制

The mechanism of action of N1-ethyl-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electron pairs to electrophiles. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

相似化合物的比较

Similar Compounds

N,N-dimethylbenzene-1,2-diamine: Similar in structure but with two methyl groups instead of ethyl and methyl groups.

N-methyl-1,2-benzenediamine: Contains a single methyl group on the nitrogen atom.

N,N-dimethylethylenediamine: A related diamine with different alkyl substituents

Uniqueness

N1-ethyl-N1-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

生物活性

N1-Ethyl-N1-methylbenzene-1,2-diamine, also known as dihydrochloride salt with the CAS number 2639446-87-8, is a synthetic organic compound with notable potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H16Cl2N2

- Molecular Weight : 223.1 g/mol

- Appearance : Colorless to brown liquid

- Purity : ≥95%

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Its structure allows it to form complexes with metal ions and participate in redox reactions, influencing cellular processes and biochemical pathways.

Interaction with Enzymes and Receptors

The compound has demonstrated the ability to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Notably:

- CYP1A2 Inhibitor : Yes

- CYP2C9 Inhibitor : Yes

- CYP2D6 Inhibitor : Yes

- CYP3A4 Inhibitor : Yes

These interactions suggest that this compound may affect the pharmacokinetics of co-administered drugs by altering their metabolism.

Anticancer Potential

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

This suggests a potential role in cancer therapeutics, although further research is necessary to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | IC50 (mM) | Unique Features |

|---|---|---|---|

| N-methyl-1,2-benzenediamine | C7H10N2 | >100 | Simpler structure |

| N,N'-dimethylbenzene-1,2-diamine | C9H12N2 | 69.3 | Higher anticancer activity |

| N,N'-bis(2-aminoethyl)-benzene-1,2-diamine | C12H18N4 | 45.0 | Enhanced reactivity |

Study on Antiproliferative Effects

A study focused on the antiproliferative effects of various amine derivatives highlighted that this compound showed significant activity against HeLa cells compared to its metal complexes . The findings suggested that modifications in the molecular structure could enhance its biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and target proteins involved in cancer pathways. These studies indicate a favorable binding affinity to specific kinases involved in tumor growth regulation.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N1-ethyl-N1-methylbenzene-1,2-diamine?

- Methodology : Multi-step alkylation reactions are typically used. For example, reacting 1,2-diaminobenzene with ethyl and methyl halides under controlled conditions (e.g., ethanol/pyridine solvent system, reflux) can yield the target compound. The choice of base (e.g., pyridine) and alkylating agents (ethyl bromide and methyl iodide) influences regioselectivity and purity. Purification via column chromatography or recrystallization is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic singlet signals for the ethyl (CH₂CH₃) and methyl (CH₃) groups, alongside aromatic protons. For example, ethyl groups may appear as a quartet (δ ~1.2–1.4 ppm) and triplet (δ ~3.3–3.5 ppm), while methyl groups show a singlet (δ ~2.8–3.0 ppm) .

- IR : Absence of primary amine N–H stretches (~3350–3400 cm⁻¹) and presence of secondary amine stretches (~3300 cm⁻¹) confirm alkylation .

- Validation : Compare spectral data with synthesized intermediates (e.g., mono-alkylated derivatives) to resolve ambiguities.

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as secondary amines can irritate mucous membranes .

- Work in a fume hood to minimize inhalation of dust or vapors. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while suppressing side products?

- Methodology :

- Catalyst Screening : Test palladium or nickel catalysts for selective alkylation, as seen in analogous ethane-1,2-diamine syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while elevated temperatures (70–90°C) accelerate kinetics .

- Stoichiometric Control : Stepwise addition of alkyl halides (ethyl first, methyl second) reduces competing reactions .

- Data Analysis : Use HPLC or GC-MS to quantify byproducts (e.g., N1-ethyl or N1-methyl mono-substituted derivatives) and adjust reagent ratios accordingly.

Q. What role does this compound play in synthesizing transition metal complexes, and how does its structure influence ligand properties?

- Application : The compound can act as a bidentate ligand, coordinating via its two nitrogen atoms. For example, in oxorhenium(V) complexes, similar diamines form zwitterionic structures with distorted geometries .

- Structure-Activity : The ethyl and methyl substituents modulate steric hindrance and electron-donating capacity, affecting metal-ligand bond strength and catalytic activity in oxidation/reduction reactions .

Q. How can contradictory spectral data for this compound in literature be resolved experimentally?

- Approach :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to clarify overlapping NMR signals .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals and analyzing bond lengths/angles, as demonstrated for related Schiff base ligands .

Q. Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Observed Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (q, 2H, CH₂CH₃), 2.8–3.0 (s, 3H, CH₃), 3.3–3.5 (t, 2H, CH₂), 6.5–7.0 (m, 4H, Ar-H) | |

| IR | ~3300 cm⁻¹ (N–H stretch, secondary amine), absence of ~3350–3400 cm⁻¹ (primary amine) |

Table 2 : Optimization Parameters for Synthesis

属性

IUPAC Name |

2-N-ethyl-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMGUQRDALNQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。